Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate
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Overview
Description
Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate can be achieved through several synthetic routes. One common method involves the sulfonation of 4-butoxy-3-methylbenzene with chlorosulfonic acid, followed by the reaction with naphthalen-2-ol. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonic acid.
Reduction: Formation of naphthalen-2-yl 4-butoxy-3-methylbenzene.
Substitution: Formation of naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonamide.
Scientific Research Applications
Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene and benzene rings contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 4-butoxybenzene-1-sulfonate
- Naphthalen-2-yl 4-methoxy-3-methylbenzene-1-sulfonate
- Naphthalen-2-yl 4-butoxy-3-chlorobenzene-1-sulfonate
Uniqueness
Naphthalen-2-yl 4-butoxy-3-methylbenzene-1-sulfonate is unique due to the presence of both butoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
naphthalen-2-yl 4-butoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4S/c1-3-4-13-24-21-12-11-20(14-16(21)2)26(22,23)25-19-10-9-17-7-5-6-8-18(17)15-19/h5-12,14-15H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJYPMVKHNHLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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